N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine
Description
N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine is a chemical compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine |
InChI |
InChI=1S/C10H13N3OS/c1-13(2)4-5-14-10-9-8(3-6-15-9)11-7-12-10/h3,6-7H,4-5H2,1-2H3 |
InChI Key |
ZUDQTXCMRCOFGD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Chemical Reactions Analysis
N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Cyclization: The compound can be cyclized to form various derivatives under specific conditions.
Scientific Research Applications
N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex thienopyrimidine derivatives.
Biology: The compound has shown potential in biological assays, particularly in anticancer research.
Medicine: Thienopyrimidine derivatives, including this compound, are being explored for their therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine involves its interaction with specific molecular targets. Thienopyrimidines are known to inhibit enzymes like dihydrofolate reductase, which is crucial for DNA synthesis. This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
N,N-dimethyl-2-thieno[3,2-d]pyrimidin-4-yloxyethanamine can be compared with other thienopyrimidine derivatives such as:
Thieno[2,3-d]pyrimidin-4-ones: These compounds also exhibit significant biological activities and are used in similar research applications.
Thieno[3,4-b]pyridine derivatives: These compounds have different structural features but share some biological properties with thienopyrimidines.
This compound stands out due to its unique substitution pattern and potential for diverse chemical modifications, making it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
